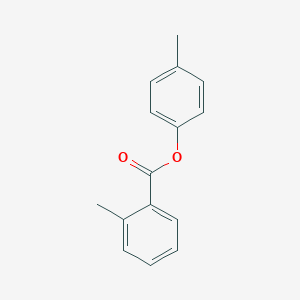

4-Methylphenyl 2-methylbenzoate

Beschreibung

Eigenschaften

CAS-Nummer |

23597-25-3 |

|---|---|

Molekularformel |

C15H14O2 |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

(4-methylphenyl) 2-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)17-15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |

InChI-Schlüssel |

MRTPLIKXWZGNKA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |

Kanonische SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |

Andere CAS-Nummern |

23597-25-3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thermodynamic Characterization and Phase Behavior of 4-Methylphenyl 2-Methylbenzoate: A Comprehensive Methodological Guide

Executive Summary

4-Methylphenyl 2-methylbenzoate (also known as p-tolyl o-toluate) is a sterically congested aryl ester that serves as a critical intermediate in organic synthesis, particularly in the development of dibenzoylphenol-derived anti-inflammatory agents [1]. Understanding its thermodynamic properties—ranging from its heat capacity (

This whitepaper provides an authoritative, self-validating framework for the thermodynamic profiling of 4-Methylphenyl 2-methylbenzoate, bridging theoretical physical chemistry with rigorous laboratory protocols.

Physicochemical and Predicted Thermodynamic Profile

Before initiating thermal analysis, establishing a baseline of the compound's physicochemical properties is necessary to define the operational limits of the analytical instruments (e.g., avoiding degradation temperatures during DSC).

Table 1: Fundamental Physicochemical Properties of 4-Methylphenyl 2-Methylbenzoate [1]

| Property | Value | Thermodynamic Implication |

| Molecular Formula | C₁₅H₁₄O₂ | Determines theoretical degrees of freedom for |

| Molecular Weight | 226.27 g/mol | Required for molar enthalpy conversions. |

| Density | 1.101 g/cm³ | Impacts crystal packing density and lattice energy. |

| Boiling Point | 342.7 ºC (at 760 mmHg) | Indicates high intermolecular forces; requires high-T vaporization models. |

| Flash Point | 142.4 ºC | Defines the upper safety limit for open-pan thermal analysis. |

| LogP | 3.52 | Suggests high lipophilicity, relevant for solvation thermodynamics. |

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every measurement must be bracketed by calibration standards to isolate the thermodynamic behavior of the sample from instrumental artifacts.

Determination of Heat Capacity ( ) and Enthalpy of Fusion ( ) via Modulated DSC (MDSC)

Standard Differential Scanning Calorimetry (DSC) often convolutes thermodynamic phase transitions (like melting) with kinetic events (like cold crystallization or stress relaxation). Modulated DSC (MDSC) applies a sinusoidal temperature oscillation to separate these signals into reversing (thermodynamic) and non-reversing (kinetic) heat flows.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the cell constant and temperature using high-purity Indium (

= 156.6 °C) and Zinc ( -

Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-Methylphenyl 2-methylbenzoate into a Tzero hermetic aluminum pan. Seal the pan using a specialized press. Causality: Hermetic sealing prevents premature volatilization of the sample before its melting point, which would artificially skew the endothermic integration.

-

Thermal Method:

-

Equilibrate the sample at 0 °C for 5 minutes.

-

Apply a temperature modulation of ±0.5 °C every 60 seconds.

-

Ramp the temperature at a slow underlying heating rate of 2.0 °C/min up to 150 °C.

-

-

Data Synthesis: Extract the

from the reversing heat flow signal. Integrate the melting endotherm on the total heat flow curve to determine the Enthalpy of Fusion (

Determination of Vaporization Thermodynamics via Knudsen Effusion

Because 4-Methylphenyl 2-methylbenzoate has a high boiling point (342.7 ºC), standard Thermogravimetric Analysis (TGA) is insufficient for accurate vapor pressure determination at ambient or slightly elevated temperatures. The Knudsen effusion method is the gold standard for low-volatility compounds.

Step-by-Step Protocol:

-

Cell Preparation: Load 50 mg of the sample into a titanium Knudsen cell equipped with a calibrated microscopic orifice (e.g., 0.5 mm diameter).

-

Vacuum Attainment: Place the cell on a high-precision microbalance within a vacuum chamber. Evacuate the system to a pressure of

Torr. Causality: High vacuum ensures that the mean free path of the volatilized molecules is greater than the orifice diameter, guaranteeing molecular effusion rather than hydrodynamic flow. -

Isothermal Mass Loss: Heat the cell to a series of isothermal steps (e.g., 40 °C, 50 °C, 60 °C, 70 °C), holding each for 60 minutes. Record the steady-state mass loss rate (

). -

Thermodynamic Extraction: Calculate the vapor pressure (

) at each temperature using the Knudsen equation. Plot

Caption: Analytical workflow for the thermodynamic characterization of 4-Methylphenyl 2-methylbenzoate.

Thermodynamic Application: The Fries Rearrangement

The thermodynamic properties of 4-Methylphenyl 2-methylbenzoate are not just physical constants; they dictate its chemical reactivity. A primary application of this compound is its conversion into 2-hydroxy-5-methylphenyl o-tolyl ketone via the Fries rearrangement, a reaction catalyzed by Lewis acids (e.g., AlCl₃) or solid acids like Montmorillonite K-10 [2].

Kinetic vs. Thermodynamic Control

The synthesis of aryl esters (O-acylation) is typically a kinetically controlled process. However, the Fries rearrangement to the corresponding hydroxyaryl ketone (C-acylation) is driven by thermodynamic stability [3].

-

The Kinetic State: 4-Methylphenyl 2-methylbenzoate represents a local energy minimum. The ester bond is relatively easy to form, but the molecule suffers from steric congestion between the p-tolyl and o-toluate rings.

-

The Transition State: Upon introduction of a Lewis acid and thermal energy, the ester bond cleaves to form an acylium ion intermediate and a phenoxide equivalent. This step is highly endothermic and represents the activation energy barrier (

). -

The Thermodynamic Product: The acylium ion attacks the aromatic ring (typically at the ortho or para position). The resulting ketone is significantly lower in free energy (

) due to the formation of a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the ketone carbonyl, as well as the relief of steric strain [4].

Understanding the enthalpy of this reaction (

Caption: Thermodynamic energy cycle of the Fries rearrangement of 4-Methylphenyl 2-methylbenzoate.

Conclusion

The thermodynamic characterization of 4-Methylphenyl 2-methylbenzoate requires a rigorous, multi-technique approach. By utilizing Modulated DSC for precise solid-liquid phase transitions and Knudsen effusion for high-accuracy vaporization data, researchers can build a comprehensive thermodynamic profile. Furthermore, understanding the thermodynamic driving forces of its chemical transformations—such as the Fries rearrangement—enables the intelligent design of scalable synthetic routes for pharmaceutical derivatives.

References

-

ChemSrc. (2025). Benzoic acid, 2-methyl-, 4-methylphenyl ester - Physical and Chemical Properties. Retrieved from[Link]

-

Molaid. (2025). 4-Methyl-2-(2-methylbenzoyl)phenyl 2-methylbenzoate - Reaction Information and Fries Rearrangement. Retrieved from[Link]

-

ACS Omega. (2025). Thermodynamics of Protonation and Prototropic Equilibria in Simple para- and Di-meta-Substituted Phenols. ACS Publications. Retrieved from[Link]

-

Royal Society of Chemistry (RSC). (2025). Chemoselectivity switch by mechanochemistry in the base-catalysed dione-acylation. Retrieved from[Link]

1H NMR spectrum analysis of 4-Methylphenyl 2-methylbenzoate

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Methylphenyl 2-methylbenzoate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the proton (¹H) NMR spectrum of 4-Methylphenyl 2-methylbenzoate, an aromatic ester with distinct structural features. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It elucidates the causal relationships between the molecule's electronic environment and its spectral output, providing a framework for predicting, acquiring, and interpreting the ¹H NMR spectrum with a high degree of confidence. We will dissect the influence of substituents, the ester linkage, and spin-spin coupling to build a complete spectral picture, culminating in a practical workflow for unambiguous peak assignment.

Introduction to 4-Methylphenyl 2-methylbenzoate and NMR Analysis

4-Methylphenyl 2-methylbenzoate is an ester formed from the condensation of o-toluic acid and p-cresol. Its structure comprises two substituted benzene rings linked by an ester functional group. This arrangement presents a rich analytical challenge for ¹H NMR spectroscopy, featuring two distinct aromatic systems and two methyl groups in different chemical environments. The precise characterization of this molecule is essential for quality control, reaction monitoring, and structural verification in synthetic chemistry. ¹H NMR spectroscopy serves as the primary tool for this purpose, as it provides a detailed fingerprint of the proton environments within the molecule.

Foundational Principles for Interpreting the Spectrum

A robust interpretation of the ¹H NMR spectrum of 4-Methylphenyl 2-methylbenzoate relies on understanding the fundamental principles that govern chemical shifts and spin-spin coupling in substituted aromatic systems.

The Influence of the Ester Functional Group

The ester group (-COO-) is a key determinant of the spectral appearance. Its carbonyl component (C=O) creates a significant magnetic anisotropy. Protons located ortho to the carbonyl on the benzoyl ring are strongly deshielded, causing their signals to appear far downfield.[1] Conversely, the ester oxygen atom and the phenyl ring it's attached to also influence the electronic environment, though typically to a lesser extent than the carbonyl group. Protons on carbons adjacent to an ester oxygen generally resonate in the 3.7-4.1 ppm range for alkyl esters, but in aryl esters, this effect is integrated with the aromatic ring system.[2]

Substituent Effects on Aromatic Chemical Shifts

The chemical shift of aromatic protons, which typically appear between 6.5 and 8.5 ppm, is highly sensitive to the nature of the substituents on the ring.[3][4]

-

Electron-Donating Groups (EDGs): The methyl groups (-CH₃) are weak electron-donating groups. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing a shielding effect and shifting the corresponding proton signals upfield (to a lower ppm value) relative to unsubstituted benzene (δ ≈ 7.3 ppm).[5][6]

-

Electron-Withdrawing Groups (EWGs): The ester group, when considered as a substituent, is electron-withdrawing. The carbonyl attached to the "2-methylbenzoate" ring deshields its protons, shifting them downfield. The oxygen atom attached to the "4-methylphenyl" ring also influences its electronic environment.[3][5]

Spin-Spin Coupling in Aromatic Systems

When non-equivalent protons are on adjacent carbons, their nuclear spins interact, leading to the splitting of signals. This phenomenon, known as spin-spin coupling, is transmitted through the bonding electrons.[7][8] The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). In aromatic rings, the magnitude of J is diagnostic of the relative positions of the coupled protons:[9][10]

-

Ortho-coupling (³J): Coupling between protons on adjacent carbons (3 bonds apart). Typically, J_ortho_ = 7–9 Hz.

-

Meta-coupling (⁴J): Coupling between protons separated by one carbon (4 bonds apart). Typically, J_meta_ = 2–3 Hz.

-

Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (5 bonds apart). This is often too small to be resolved (J_para_ < 1 Hz).[9][11]

Predicted ¹H NMR Spectrum of 4-Methylphenyl 2-methylbenzoate

By applying the principles above and using data from its precursors, o-toluic acid[12][13] and p-cresol[14][15], we can predict the ¹H NMR spectrum of the target molecule.

Proton Environments and Labeling

The molecule has 8 distinct proton environments, as illustrated below.

Caption: Molecular structure of 4-Methylphenyl 2-methylbenzoate with proton labels.

Detailed Signal Prediction and Analysis

The spectrum can be analyzed by considering four distinct sets of signals:

-

Methyl Protons (A & B): Two sharp singlets are expected for the two methyl groups.

-

Protons A (-CH₃ on phenyl ring): This methyl group is attached to an aromatic ring linked to an ester oxygen. Its environment is similar to that in p-cresol (δ ≈ 2.27 ppm)[14] or 4-methylphenyl benzoate (δ ≈ 2.35 ppm).[16] A singlet is predicted around δ 2.3-2.4 ppm with an integration of 3H.

-

Protons B (-CH₃ on benzoyl ring): This methyl group is ortho to the electron-withdrawing carbonyl group. Its environment is similar to that in o-toluic acid (δ ≈ 2.66 ppm).[12][13] A singlet is predicted at a more downfield position, around δ 2.6-2.7 ppm , with an integration of 3H.

-

-

4-Methylphenyl Ring Protons (C & D): This para-substituted ring will exhibit a classic A₂B₂ system, appearing as two distinct doublets.

-

Protons C (ortho to -OOCAr): These protons are ortho to the ester oxygen. Based on p-cresol, where the equivalent protons are at δ ≈ 6.73 ppm, the esterification will cause a downfield shift.[14] A doublet is predicted around δ 7.0-7.1 ppm with an integration of 2H. The splitting will be due to ortho-coupling with Protons D (J ≈ 8-9 Hz).

-

Protons D (ortho to -CH₃): These protons are ortho to the methyl group. In p-cresol, they appear at δ ≈ 7.03 ppm.[14] A doublet is predicted around δ 7.1-7.2 ppm with an integration of 2H, split by ortho-coupling with Protons C (J ≈ 8-9 Hz).

-

-

2-Methylbenzoate Ring Protons (E, F, G, H): This ortho-substituted ring will produce a more complex set of four signals in the aromatic region.

-

Proton E (H-6'): This proton is ortho to the deshielding carbonyl group and will be the furthest downfield. In o-toluic acid, this proton is found at δ ≈ 8.07 ppm.[12] A doublet of doublets (or multiplet) is predicted around δ 8.0-8.1 ppm with an integration of 1H. It will show ortho-coupling to H (J ≈ 7-8 Hz) and meta-coupling to G (J ≈ 2-3 Hz).

-

Protons F, G, H (H-3', H-4', H-5'): These protons will appear in the more crowded region of the spectrum. Their chemical shifts are influenced by both the methyl and carbonyl groups. Based on o-toluic acid, they are expected between δ 7.2-7.5 ppm .[12] Each will integrate to 1H and they will show complex splitting patterns due to mutual ortho- and meta-couplings. For instance, H-4' (G) would likely be a triplet of doublets (or multiplet) due to coupling with H-3' (F), H-5' (H), and H-6' (E).

-

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| A (p-Me) | 2.3 - 2.4 | 3H | Singlet (s) | N/A |

| B (o-Me) | 2.6 - 2.7 | 3H | Singlet (s) | N/A |

| C (H-2, H-6) | 7.0 - 7.1 | 2H | Doublet (d) | Jortho ≈ 8-9 |

| D (H-3, H-5) | 7.1 - 7.2 | 2H | Doublet (d) | Jortho ≈ 8-9 |

| H (H-5') | 7.2 - 7.5 | 1H | Multiplet (m) | Jortho, Jmeta |

| G (H-4') | 7.2 - 7.5 | 1H | Multiplet (m) | Jortho, Jmeta |

| F (H-3') | 7.2 - 7.5 | 1H | Multiplet (m) | Jortho, Jmeta |

| E (H-6') | 8.0 - 8.1 | 1H | Doublet of Doublets (dd) | Jortho ≈ 7-8, Jmeta ≈ 2-3 |

Experimental Protocol

Acquiring a high-quality spectrum requires careful sample preparation and parameter selection.[17]

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity 4-Methylphenyl 2-methylbenzoate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its solubilizing power and minimal interference in the spectral regions of interest.

-

Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.

-

Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard that does not have overlapping signals (e.g., maleic acid). For routine structural confirmation, an internal standard is not required, and the residual solvent peak can be used for referencing, but Tetramethylsilane (TMS) is the standard reference, defined as 0 ppm.[1]

-

Transfer: Once fully dissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are typical acquisition parameters for a high-resolution ¹H NMR spectrum on a 400-600 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (aq): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay (5x T₁) is crucial for accurate integration in quantitative analysis.[17]

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate to cover all expected signals.

In-Depth Spectral Interpretation Workflow

A systematic approach ensures accurate and efficient assignment of all signals in the spectrum.

Caption: Logical workflow for the assignment of the ¹H NMR spectrum of 4-Methylphenyl 2-methylbenzoate.

Advanced Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides substantial information, crowded regions, such as the δ 7.2-7.5 ppm range in this molecule, can be challenging to assign definitively. In such cases, 2D NMR techniques are invaluable:

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are spin-spin coupled (typically within 2-4 bonds). This would be instrumental in tracing the connectivity of the protons on the 2-methylbenzoate ring (E-H-G-F).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding. A NOESY experiment could show a through-space correlation between the ortho-methyl protons (B) and the H-6' proton (E), providing definitive proof of their spatial proximity and confirming the assignment.

Conclusion

The ¹H NMR spectrum of 4-Methylphenyl 2-methylbenzoate is a rich source of structural information that is fully interpretable through the application of fundamental NMR principles. The key diagnostic features are the two distinct methyl singlets, the highly deshielded proton ortho to the carbonyl group appearing around δ 8.0 ppm, and the characteristic patterns of the two differently substituted aromatic rings. By following a systematic workflow, from prediction to acquisition and interpretation, researchers can confidently verify the structure and purity of this compound, demonstrating the power of NMR spectroscopy as a primary analytical tool in modern chemistry.

References

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Pediaa. Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Catalytic C–H Arylation of Arenes. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Biological Magnetic Resonance Bank. O-toluic Acid (C8H8O2) - bmse000557. [Link]

-

Royal Society of Chemistry. Supplementary Information for A convenient method for the synthesis of methyl esters. [Link]

-

Biological Magnetic Resonance Bank. P-Cresol (C7H8O) - bmse000458. [Link]

-

SpectraBase. o-(p-Toluoyl)benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

ResearchGate. ¹H NMR of p‐cresol with different reagents. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. [Link]

-

J-STAGE. Proton Magnetic Resonanace Spectra of p-Cresol. [Link]

-

University of Regensburg. Spin-Spin Coupling. [Link]

-

ACS Publications. Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

-

PubMed. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents?. [Link]

-

University of Calgary. Table of characteristic proton NMR chemical shifts. [Link]

-

SlideShare. Aromatic allylic-nmr-spin-spin-coupling. [Link]

-

University of Colorado Boulder. H NMR tables. [Link]

-

University of South Carolina. Spectroscopy Tutorial: Esters. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Study Mind. Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]

-

University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Evergreensino. What analytical methods are used to determine O - Toluic Acid?. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

Fiveable. Chemical shift and spin-spin coupling | Spectroscopy Class. [Link]

-

PubChem. 2-Methylphenyl 4-methylbenzoate. [Link]

-

National Institutes of Health. 2-Methylphenyl 4-methylbenzoate. [Link]

-

SpectraBase. 2-Acetylphenyl 4-methylbenzoate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. moodle.tau.ac.il [moodle.tau.ac.il]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 8. studymind.co.uk [studymind.co.uk]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. fiveable.me [fiveable.me]

- 11. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]

- 12. o-Toluic acid(118-90-1) 1H NMR spectrum [chemicalbook.com]

- 13. bmse000557 O-toluic Acid at BMRB [bmrb.io]

- 14. p-Cresol(106-44-5) 1H NMR spectrum [chemicalbook.com]

- 15. bmse000458 P-Cresol at BMRB [bmrb.io]

- 16. rsc.org [rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of p-Tolyl 2-Methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of p-tolyl 2-methylbenzoate. As an aromatic ester with distinct substitution patterns on both aryl rings, its IR spectrum presents a rich landscape of vibrational modes that are invaluable for structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization. We will dissect the spectrum region by region, explaining the causality behind the characteristic absorption bands, from the diagnostic carbonyl stretch to the nuanced vibrations within the fingerprint region that confirm its unique substitution pattern.

Introduction to IR Spectroscopy and p-Tolyl 2-Methylbenzoate

Infrared spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, rocking, etc.). The resulting spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present.

p-Tolyl 2-methylbenzoate is an ester derived from 2-methylbenzoic acid and p-cresol. Its structure is characterized by a central ester linkage flanked by two substituted benzene rings: one with an ortho-methyl group and the other with a para-methyl group. This specific arrangement gives rise to a predictable yet complex IR spectrum, which we will explore in detail.

Molecular Structure of p-Tolyl 2-Methylbenzoate

Understanding the molecule's architecture is fundamental to interpreting its spectrum. The key structural features that influence the IR absorption bands are the ester group (C=O and C-O bonds), the two aromatic rings, and the two aliphatic methyl groups.

Experimental Protocol: Acquiring the IR Spectrum

To ensure data integrity and reproducibility, a standardized experimental workflow is paramount. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and minimal sample preparation.

Detailed Spectral Interpretation

The IR spectrum can be broadly divided into the diagnostic region (above 1600 cm⁻¹) and the fingerprint region (below 1600 cm⁻¹). Each region provides specific structural clues.

The Diagnostic Region (> 1600 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen and double/triple bonds. It offers the most straightforward initial analysis.

-

C-H Stretching Vibrations (3100 - 2850 cm⁻¹):

-

Aromatic C-H Stretch (~3100 - 3000 cm⁻¹): The C-H bonds on the two benzene rings give rise to multiple weak to medium sharp bands in this region.[1][2][3] The presence of absorption above 3000 cm⁻¹ is a clear indicator of sp² C-H bonds, characteristic of aromatic or alkene systems.[2][3]

-

Aliphatic C-H Stretch (~3000 - 2850 cm⁻¹): The C-H bonds in the two methyl (-CH₃) groups are responsible for absorptions just below 3000 cm⁻¹.[3] Specifically, methyl groups typically exhibit an asymmetric stretching band near 2960 cm⁻¹ and a symmetric stretching band near 2870 cm⁻¹.[4][5]

-

-

Carbonyl (C=O) Stretching Vibration (~1720 cm⁻¹):

-

This is expected to be the most intense and one of the most informative peaks in the spectrum. The C=O bond has a large dipole moment, leading to a very strong absorption.[6]

-

For a typical aliphatic ester, this band appears around 1750-1735 cm⁻¹.[2][7] However, in p-tolyl 2-methylbenzoate, the carbonyl group is conjugated with the adjacent benzene ring. This resonance delocalizes the pi electrons, slightly weakening the C=O double bond character and lowering the stretching frequency.[8][9][10] Therefore, the peak is expected in the range for α,β-unsaturated or aromatic esters, approximately 1730-1715 cm⁻¹ .[2][7]

-

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a high density of peaks from various stretching and bending vibrations. While complex, it provides a unique pattern that confirms the molecule's identity.[3]

-

Aromatic C=C Ring Stretching (~1610 - 1450 cm⁻¹):

-

Aliphatic C-H Bending (~1465 - 1370 cm⁻¹):

-

Ester C-O Stretching (~1300 - 1000 cm⁻¹):

-

Esters are characterized by two strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O stretch.[11]

-

Asymmetric C-O Stretch: A very strong and broad absorption from the coupled stretching of the C(=O)-O bond is expected between 1300 and 1150 cm⁻¹ .[6][11] For aryl esters, this is a particularly prominent feature.

-

Symmetric O-C Stretch: A second strong band, corresponding to the O-C(aryl) stretch, typically appears in the 1150 - 1000 cm⁻¹ range.[6][12]

-

-

Aromatic C-H Out-of-Plane (OOP) Bending (~900 - 700 cm⁻¹):

-

These strong absorptions are highly diagnostic of the substitution pattern on a benzene ring.[1][3]

-

Ortho-Disubstituted Ring (from 2-methylbenzoate): This pattern gives rise to a strong band in the range of 770 - 735 cm⁻¹ .[10]

-

Para-Disubstituted Ring (from p-tolyl): This pattern results in a strong absorption in the 860 - 800 cm⁻¹ region.[10]

-

The presence of both of these distinct bands provides powerful evidence for the specific isomeric structure of p-tolyl 2-methylbenzoate.

-

Summary of Key Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for p-tolyl 2-methylbenzoate, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Feature |

| ~3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Rings (sp² C-H) |

| ~3000 - 2850 | Weak-Medium | C-H Asymmetric & Symmetric Stretch | Methyl Groups (sp³ C-H) |

| ~1720 | Strong | C=O Stretch (Conjugated) | Ester Carbonyl |

| ~1610, ~1585, ~1500 | Medium | C=C In-Ring Stretch | Aromatic Rings |

| ~1460, ~1375 | Medium | C-H Asymmetric & Symmetric Bend | Methyl Groups |

| ~1300 - 1150 | Strong | Asymmetric C-O Stretch | Ester Linkage (C(=O)-O) |

| ~1150 - 1000 | Strong | Symmetric C-O Stretch | Ester Linkage (O-Aryl) |

| ~860 - 800 | Strong | C-H Out-of-Plane (OOP) Bend | 1,4-Disubstituted (para) Ring |

| ~770 - 735 | Strong | C-H Out-of-Plane (OOP) Bend | 1,2-Disubstituted (ortho) Ring |

Conclusion

The infrared spectrum of p-tolyl 2-methylbenzoate is a definitive blueprint of its molecular structure. The key identifying features are a strong, conjugation-shifted carbonyl absorption around 1720 cm⁻¹, two prominent C-O stretching bands between 1300 and 1000 cm⁻¹, and, most critically, two distinct C-H out-of-plane bending bands confirming the presence of both ortho- and para-disubstituted aromatic rings. By systematically analyzing these regions, researchers can confidently verify the identity and integrity of this compound.

References

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy of Hydrocarbons. (n.d.). University of Calgary. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Li, S., et al. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-7. Retrieved from [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate... (2021, February). ResearchGate. Retrieved from [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

-

IR Absorption Table. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Smith, B. C. (2025, January 29). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]

-

Characteristic Group Vibrations of Organic Molecules II. (n.d.). SlideShare. Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]

-

Methyl 3-methyl benzoate - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Carbonyl compounds - IR spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]

-

Benzoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

p-Tolyl 2-methylbenzoate. (n.d.). SpectraBase. Retrieved from [Link]

-

What does the methyl benzoate IR spectrum reveal? (n.d.). Proprep. Retrieved from [Link]

-

Maiti, K. S. (n.d.). Vibrational Spectroscopy of Methyl benzoate. Retrieved from [Link]

-

Vibrational spectroscopy of Methyl benzoate. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

-

Vibrational Spectroscopy of Methyl benzoate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

What information can the infrared spectrum of P - Methylbenzoic Acid provide? (2025, June 30). Blog. Retrieved from [Link]

-

Maiti, K. S. (2016, April 1). Unexpected red shift of CH vibrational band of Methyl benzoate. arXiv. Retrieved from [Link]

-

Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylphenyl 2-methylbenzoate: A Case Study in the Absence of Direct Experimental Data

An Initial Survey and the Ensuing Challenge: The Unreported Melting and Boiling Points of 4-Methylphenyl 2-methylbenzoate

A comprehensive search of prominent chemical databases and the scientific literature reveals a notable absence of experimentally determined melting and boiling points for 4-Methylphenyl 2-methylbenzoate. This lack of readily available data for this specific ester isomer presents a unique challenge but also an opportunity to delve into the foundational principles of physical chemistry and analytical techniques. This guide, therefore, transitions from a direct data repository to a more instructive role, equipping researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to predict and empirically determine these crucial physical constants.

Theoretical Appraisal of Melting and Boiling Points: An Isomeric Comparison

The molecular structure of 4-Methylphenyl 2-methylbenzoate, an ester formed from p-cresol and o-toluic acid, provides significant clues to its physical properties. By examining the structures of its isomers and related compounds for which data are available, we can formulate a reasoned estimation of its melting and boiling points.

Table 1: Experimentally Determined Physical Properties of Related Isomers and Constituent Molecules

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylphenyl benzoate (p-tolyl benzoate) | 70-72[1] | 316[1] | |

| 2-Methylphenyl 4-methylbenzoate | Not available | Not available | |

| Methyl 4-methylbenzoate | 32-35 | 220-223[2] | |

| 4-Methylphenol (p-cresol) | 34.8 | 201.9 | |

| 2-Methylbenzoic acid (o-toluic acid) | 103-105 | 258-259 |

Analysis of Structural Influences:

-

Intermolecular Forces: As an ester, 4-Methylphenyl 2-methylbenzoate is a polar molecule, and its primary intermolecular forces will be dipole-dipole interactions and van der Waals forces. The absence of hydrogen bond donors will result in a lower boiling point compared to its constituent carboxylic acid and phenol.

-

Steric Hindrance: The presence of a methyl group in the ortho position of the benzoate moiety in 4-Methylphenyl 2-methylbenzoate introduces steric hindrance. This can disrupt the planarity of the molecule and affect how efficiently the molecules can pack in a crystal lattice. Compared to its isomer, 4-Methylphenyl benzoate, which has the methyl group in the para position of the phenyl ester group and lacks this steric hindrance around the carbonyl group, 4-Methylphenyl 2-methylbenzoate is expected to have a lower melting point. The less efficient packing in the solid state generally leads to a lower energy requirement to break the crystal lattice.

-

Molecular Weight and Boiling Point: The boiling point is strongly correlated with molecular weight and the strength of intermolecular forces. As isomers, 4-Methylphenyl 2-methylbenzoate and 4-Methylphenyl benzoate have the same molecular weight. However, the steric hindrance in the 2-methylbenzoate isomer might slightly reduce the effectiveness of intermolecular attractions, potentially leading to a marginally lower boiling point compared to the 4-methylphenyl benzoate isomer.

Predicted Properties:

Based on this analysis, it is reasonable to predict that the melting point of 4-Methylphenyl 2-methylbenzoate will be lower than that of 4-Methylphenyl benzoate (70-72 °C). The boiling point is likely to be in a similar range to its isomer, perhaps slightly lower, in the region of 300-315 °C at atmospheric pressure. It is crucial to emphasize that these are estimations, and experimental verification is essential.

Synthesis of 4-Methylphenyl 2-methylbenzoate: A Plausible Route

A standard and reliable method for the synthesis of 4-Methylphenyl 2-methylbenzoate is the Fischer esterification of 2-methylbenzoic acid with 4-methylphenol in the presence of an acid catalyst.

Reaction:

2-Methylbenzoic Acid + 4-Methylphenol --(H₂SO₄)--> 4-Methylphenyl 2-methylbenzoate + H₂O

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-methylbenzoic acid and 4-methylphenol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the total reactant mass).

-

Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as diethyl ether, and transfer it to a separatory funnel.

-

Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent to obtain pure 4-Methylphenyl 2-methylbenzoate.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 4-Methylphenyl 2-methylbenzoate.

Experimental Determination of Melting and Boiling Points

Given the absence of literature data, the following protocols provide a robust framework for the experimental determination of the melting and boiling points of the synthesized 4-Methylphenyl 2-methylbenzoate.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized 4-Methylphenyl 2-methylbenzoate is completely dry and finely powdered.

-

Loading the Capillary Tube: Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for capillary melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities.

-

Sample Preparation: Place a small amount (0.5-1 mL) of the purified liquid 4-Methylphenyl 2-methylbenzoate into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Diagram of Micro-Boiling Point Determination Setup:

Caption: Setup for micro-boiling point determination.

Conclusion

While the precise melting and boiling points of 4-Methylphenyl 2-methylbenzoate are not documented in the readily accessible scientific literature, this guide provides a robust framework for their estimation and experimental determination. By understanding the principles of structure-property relationships and employing standard analytical techniques, researchers can confidently characterize this and other novel compounds. The synthesis and purification of the compound are prerequisite steps, and the protocols outlined herein offer a clear path to obtaining these fundamental physical constants.

References

A comprehensive list of references will be compiled based on the sources used for data on related compounds and experimental methodologies.

Sources

Unraveling the Crystalline Architecture of Substituted Aryl Benzoates: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of aryl benzoate crystal structures, a class of compounds with significant interest in medicinal and materials chemistry. While the primary focus of this investigation was the crystal structure of 4-Methylphenyl 2-methylbenzoate, a comprehensive search of available scientific literature and crystallographic databases did not yield its complete crystal structure data.

Frequent references were found to a 2008 publication by Gowda et al., which reportedly contains the structure of 4-Methylphenyl 2-methylbenzoate, identified as compound (IV) in a series of related molecules. These references consistently cite a dihedral angle of 73.04 (8)° between the two aromatic rings of this specific isomer.[1][2] However, the detailed crystallographic parameters necessary for a full structural elucidation, such as unit cell dimensions and space group, remain elusive within the accessed literature.

In the spirit of scientific exploration and to provide valuable structural insights into a closely related molecule, this guide will instead focus on the fully characterized crystal structure of its isomer, 2-Methylphenyl 4-methylbenzoate . The detailed analysis of this compound offers a valuable comparative framework for understanding the nuanced effects of substituent positioning on the crystalline packing and molecular conformation of aryl benzoates.

Synthesis and Crystallization of Aryl Benzoates

The synthesis of aryl benzoates, including 2-Methylphenyl 4-methylbenzoate, is typically achieved through standard esterification protocols. A common and effective method involves the reaction of a substituted phenol with a substituted benzoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is often employed. This technique involves dissolving the purified solid in an appropriate solvent, such as ethanol, and allowing the solvent to evaporate at a controlled rate at room temperature. This gradual process facilitates the formation of well-ordered, high-quality crystals. The purity of the synthesized compound is typically verified by determining its melting point and through spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Crystal Structure Analysis of 2-Methylphenyl 4-methylbenzoate

The determination of the crystal structure of 2-Methylphenyl 4-methylbenzoate was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms within the crystal lattice.

Crystallographic Data

The key crystallographic parameters for 2-Methylphenyl 4-methylbenzoate are summarized in the table below. This data provides the fundamental information about the crystal's symmetry and dimensions.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₂ |

| Formula Weight | 226.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.690 (2) |

| b (Å) | 9.670 (1) |

| c (Å) | 11.478 (2) |

| β (°) | 104.50 (2) |

| Volume (ų) | 1256.2 (3) |

| Z | 4 |

Table 1: Crystal data and structure refinement for 2-Methylphenyl 4-methylbenzoate.[3]

Molecular Conformation

The molecular structure of 2-Methylphenyl 4-methylbenzoate reveals interesting conformational features. The dihedral angle between the two aromatic rings is a critical parameter describing the overall shape of the molecule. In the case of 2-Methylphenyl 4-methylbenzoate, this angle is 73.04 (8)°.[3] This significant twist between the phenyl and benzoate rings is a common feature in this class of compounds and is influenced by steric and electronic effects of the substituents.

The conformation of the carbonyl group (C=O) relative to the ortho-methyl group on the phenoxy ring is another important structural aspect. In 2-Methylphenyl 4-methylbenzoate, the C=O bond adopts an anti conformation to the ortho-methyl group.[3] This arrangement is likely favored to minimize steric hindrance.

Below is a diagram illustrating the workflow for determining the crystal structure of an aryl benzoate.

Supramolecular Assembly and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the crystal structure of 2-Methylphenyl 4-methylbenzoate, there are no classical hydrogen bonds observed. Instead, the packing is likely dictated by weaker van der Waals forces and potentially C-H···π interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.

Comparative Structural Analysis

The structural parameters of 2-Methylphenyl 4-methylbenzoate can be compared to other related aryl benzoates to understand the influence of substituent effects. For instance, the dihedral angle between the aromatic rings in phenyl 4-methylbenzoate is 76.0 (1)°.[1][2] The variation in this angle across different isomers highlights the subtle interplay of steric and electronic factors in determining the molecular conformation.

The diagram below illustrates the relationship between different isomers and their structural analysis.

Conclusion and Future Directions

While the complete crystal structure of 4-Methylphenyl 2-methylbenzoate remains to be fully disclosed in the accessible literature, the detailed analysis of its isomer, 2-Methylphenyl 4-methylbenzoate, provides a robust foundation for understanding the solid-state chemistry of this important class of molecules. The data presented herein serves as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science.

Future work should focus on obtaining single crystals of 4-Methylphenyl 2-methylbenzoate and determining its crystal structure. This would allow for a direct comparison with the data presented for its isomer and provide a more complete picture of the structure-property relationships in substituted aryl benzoates. Such studies are essential for the rational design of new molecules with tailored solid-state properties for applications in drug development and materials engineering.

References

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., Suchetan, P. A., & Fuess, H. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2620. [Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. [Link]

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., Suchetan, P. A., & Fuess, H. (2009). Phenyl 4-methylbenzoate. ResearchGate. [Link]

Sources

Whitepaper: Mechanistic Pathways for the Synthesis of 4-Methylphenyl 2-methylbenzoate

Executive Summary

The synthesis of phenolic esters, such as 4-methylphenyl 2-methylbenzoate (commonly known as p-tolyl o-toluate), presents a unique thermodynamic and kinetic challenge in organic synthesis. Because phenols possess significantly lower nucleophilicity compared to aliphatic alcohols, traditional acid-catalyzed methods like the Fischer esterification are thermodynamically unfavorable and practically ineffective[1]. To successfully drive ester formation, the carbonyl carbon of the carboxylic acid must be highly activated.

This technical guide provides an in-depth analysis of the two most robust, field-proven methodologies for synthesizing 4-methylphenyl 2-methylbenzoate: the Schotten-Baumann Acylation and the Steglich Esterification . Designed for drug development professionals and synthetic chemists, this whitepaper dissects the causality behind each mechanistic choice and provides self-validating experimental protocols to ensure high-yield synthesis.

Mechanistic Pathway I: The Schotten-Baumann Acylation

Theoretical Grounding & Causality

The Schotten-Baumann reaction circumvents the poor nucleophilicity of phenols by utilizing a highly reactive acyl chloride (o-toluoyl chloride) in the presence of a base, typically aqueous sodium hydroxide or pyridine[2].

The base is not merely a solvent additive; it is the thermodynamic driver of the reaction. By deprotonating p-cresol, the base generates a phenoxide anion, drastically elevating the nucleophilicity of the oxygen atom[3]. When the phenoxide attacks the highly electrophilic carbonyl carbon of o-toluoyl chloride, a tetrahedral intermediate is formed[2]. The subsequent collapse of this intermediate expels the chloride leaving group, yielding the target ester[3]. Furthermore, the base neutralizes the generated hydrochloric acid, preventing product degradation and shifting the equilibrium toward absolute completion[4].

Pathway Visualization

Nucleophilic acyl substitution via the Schotten-Baumann reaction pathway.

Self-Validating Experimental Protocol

This protocol utilizes in-process checks to validate the success of each step before proceeding.

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of p-cresol in a 10% aqueous NaOH solution (creating a biphasic system) or anhydrous pyridine.

-

Validation Check: Complete dissolution of the organic phenol in the aqueous NaOH confirms the successful generation of the water-soluble sodium p-cresoxide.

-

-

Acylation: Cool the mixture to 0°C using an ice bath. Add 1.1 equivalents of o-toluoyl chloride dropwise under vigorous magnetic stirring.

-

Validation Check: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the aqueous phenoxide and the organic acyl chloride[4].

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 to 4 hours.

-

Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc eluent. The disappearance of the p-cresol spot confirms complete consumption of the starting material.

-

-

Workup & Isolation: Quench the reaction with water and extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (to remove unreacted pyridine/base) and saturated NaHCO₃ (to neutralize residual acids). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester[2].

Mechanistic Pathway II: Steglich Esterification

Theoretical Grounding & Causality

When the use of harsh acyl chlorides is not viable—often due to the presence of acid-sensitive functional groups on complex drug scaffolds—the Steglich esterification provides a mild, neutral alternative[5]. This method couples o-toluic acid directly with p-cresol using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)[6].

The reaction initiates with the coupling of o-toluic acid and DCC to form an O-acylisourea intermediate, which possesses electrophilic reactivity akin to an anhydride[6]. However, the direct reaction between O-acylisourea and a weak nucleophile like p-cresol is sluggish. Without intervention, the O-acylisourea undergoes an irreversible 1,3-rearrangement into an unreactive N-acylurea byproduct, severely diminishing the yield[5][6].

The introduction of DMAP is the critical causal factor for success. DMAP, a superior nucleophile, rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate (an "active ester")[5]. This active ester is subsequently attacked by p-cresol, forming 4-methylphenyl 2-methylbenzoate and regenerating the DMAP catalyst, while precipitating dicyclohexylurea (DHU)[6].

Pathway Visualization

Steglich esterification mechanism highlighting DMAP-mediated acyl transfer.

Self-Validating Experimental Protocol

-

Preparation: Dissolve 1.0 equivalent of o-toluic acid and 1.0 equivalent of p-cresol in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Add 0.1 equivalents of DMAP.

-

Validation Check: DMAP must be added before the coupling agent to ensure it is immediately available in solution to intercept the O-acylisourea upon its formation[5].

-

-

Activation: Cool the reaction to 0°C and add 1.1 equivalents of DCC portion-wise.

-

Validation Check: Within 10 to 15 minutes, a white precipitate (DHU) should begin to form. This visual cue is a self-validating indicator that the O-acylisourea is successfully forming and reacting[5].

-

-

Reaction: Stir the mixture at room temperature for 12 to 16 hours, monitoring completion via TLC.

-

Workup & Isolation: Filter the reaction mixture through a Celite pad to remove the insoluble DHU byproduct. Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, evaporate the solvent, and purify the crude ester via flash column chromatography.

Quantitative Data & Methodological Comparison

To assist in route scouting and process chemistry decision-making, the following table summarizes the quantitative and operational metrics of both methodologies:

| Parameter | Schotten-Baumann Acylation | Steglich Esterification |

| Reagents | o-Toluoyl chloride, p-Cresol, Base | o-Toluic acid, p-Cresol, DCC, DMAP |

| Typical Yield | 85 - 95% | 75 - 90% |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Primary Byproduct | NaCl / Pyridinium chloride (Water soluble) | Dicyclohexylurea (DHU) (Insoluble solid) |

| Substrate Tolerance | Poor for acid/base-sensitive groups | Excellent for highly sensitive substrates |

| Atom Economy | Moderate (loss of Cl and base mass) | Low (generation of high-mass DHU) |

| Scalability | Excellent (Standard in manufacturing) | Moderate (DHU removal is tedious at scale) |

References

-

Chemistry Schotten Baumann Reaction - SATHEE , iitk.ac.in. 2

-

Steglich Esterification , organic-chemistry.org. 6

-

Schotten Baumann Reaction , byjus.com. 4

-

Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples , vedantu.com. 3

-

Acid to Ester - Common Conditions , commonorganicchemistry.com. 1

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids , rsc.org. 5

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Steglich Esterification [organic-chemistry.org]

Harnessing the Ortho Effect: Steric Hindrance in 2-Methylbenzoate Esters and Its Applications in Drug Design and Synthesis

Executive Summary

In the realm of organic synthesis and medicinal chemistry, the spatial arrangement of atoms dictates both chemical reactivity and biological fate. 2-Methylbenzoate esters serve as a premier model for understanding the "ortho effect"—a phenomenon where substituents adjacent to the reaction center profoundly alter reaction kinetics[1]. As a Senior Application Scientist, I frequently leverage this steric hindrance to solve complex pharmacokinetic liabilities, specifically the rapid degradation of ester-containing drugs by hepatic and plasma carboxylesterases. This whitepaper provides an in-depth mechanistic analysis of steric hindrance in 2-methylbenzoates, supported by quantitative data, validated synthetic protocols, and strategic applications in drug development.

Mechanistic Basis of the Ortho Effect

The resistance of 2-methylbenzoate esters to nucleophilic attack is fundamentally driven by a combination of conformational distortion and transition-state steric clashes.

-

Ground-State Distortion : In an unsubstituted benzoate, the ester carbonyl group is coplanar with the benzene ring, allowing for maximal

-orbital overlap and resonance stabilization. The introduction of an ortho-methyl group creates a van der Waals clash with the ester oxygen atoms, forcing the carbonyl group out of coplanarity. -

Transition-State Penalty : The primary kinetic barrier arises during hydrolysis. When a nucleophile (such as a hydroxide ion or a catalytic serine hydroxyl in an esterase) attacks the

-hybridized carbonyl carbon, the molecule must transition into an

Reaction coordinate logic for the base-catalyzed hydrolysis of 2-methylbenzoate esters.

Pharmacokinetic Implications: Tuning Esterase Stability

In drug development, esters are frequently utilized to create prodrugs that improve oral bioavailability or membrane permeability. However, human carboxylesterases (hCE1 in the liver, hCE2 in the intestine) rapidly hydrolyze standard esters, leading to premature drug clearance[2].

By strategically incorporating ortho-methyl groups, medicinal chemists can precisely dial in the metabolic stability of the ester. The steric bulk prevents the ester from properly docking into the narrow catalytic gorge of the esterase enzyme. As demonstrated in comparative studies, while unsubstituted methyl benzoate is fully hydrolyzed by liver microsomes, the di-ortho substituted methyl 2,6-dimethylbenzoate is completely resistant to enzymatic cleavage[3].

Quantitative Data: Hydrolytic Stability Profile

The following table summarizes the causal relationship between ortho-substitution, steric bulk, and hydrolytic lability.

| Compound | Ortho Substituents | Relative Steric Bulk | Hepatic Microsomal Esterase Stability | Base-Catalyzed Hydrolysis |

| Methyl benzoate | None | Low | Highly Labile (Fully Hydrolyzed) | Short (~15 min) |

| Methyl 2-methylbenzoate | Single (Mono-ortho) | Moderate | Moderately Stable | Extended |

| Methyl 2,6-dimethylbenzoate | Double (Di-ortho) | High | Completely Resistant | Highly Extended |

(Data synthesized from comparative esterase stability and base hydrolysis studies[3][4])

Synthetic Methodologies for Hindered Esters

The very steric hindrance that protects 2-methylbenzoates from hydrolysis also makes them notoriously difficult to synthesize using standard Fischer-Speier esterification[5]. To force the reaction, highly reactive intermediates must be generated. The Steglich Esterification is the gold standard for this application, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

Workflow Visualization

Logical workflow of the Steglich esterification for sterically hindered acids.

Protocol 1: Steglich Esterification of 2-Methylbenzoic Acid

Causality Note: DCC activates the carboxylic acid to form an O-acylisourea. Because the ortho-methyl group sterically hinders direct alcohol attack, DMAP is required. DMAP is a superior nucleophile that attacks the O-acylisourea to form a highly reactive, charged acylpyridinium intermediate, which is electrophilic enough to force the addition of the alcohol.

Materials:

-

2-Methylbenzoic acid (1.0 eq)

-

Target Alcohol (1.2 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation : Dissolve 2-methylbenzoic acid and the target alcohol in anhydrous DCM under an inert nitrogen atmosphere.

-

Thermal Control : Chill the reaction flask to 0 °C using an ice bath. Rationale: Low temperatures suppress the unwanted rearrangement of the O-acylisourea into an unreactive N-acylurea.

-

Catalyst Addition : Add DMAP (0.1 eq) to the chilled solution.

-

Activation : Dissolve DCC in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Propagation : Allow the mixture to slowly warm to room temperature and stir for 12–24 hours. A white precipitate of dicyclohexylurea (DCU) will form, driving the reaction forward.

-

Self-Validating QC Check : Monitor via TLC (Hexane:EtOAc). The disappearance of the acid spot and the appearance of a higher Rf spot indicates conversion.

-

Workup : Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated

(to remove unreacted acid), and brine. Dry over

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating)

To confirm that the synthesized 2-methylbenzoate ester possesses the desired resistance to hepatic esterases, an in vitro microsomal stability assay must be performed[2][3].

Step-by-Step Procedure:

-

Matrix Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation : Spike the synthesized 2-methylbenzoate ester (test compound) into the HLM suspension to achieve a final concentration of 1 µM. Note: For esterase assays, NADPH cofactors are omitted to isolate hydrolytic degradation from CYP450 oxidative metabolism.

-

Incubation : Incubate the mixture at 37 °C in a shaking water bath.

-

Quenching : At specific time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the esterases, freezing the kinetic profile.

-

Validation Controls : Run a parallel assay using unsubstituted methyl benzoate as a positive control (expected to rapidly degrade) and a buffer-only negative control (to rule out spontaneous chemical hydrolysis).

-

Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent ester.

References

- Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids, cas.cz,

- Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases, ResearchG

- Full article: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres, Taylor & Francis,

- Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid, Benchchem,

- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ

Sources

- 1. CCCC 2006, Volume 71, Issue 1, Abstracts pp. 107-128 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Yield Synthesis of 4-Methylphenyl 2-methylbenzoate via DMAP-Catalyzed Acyl Substitution

Executive Summary

The synthesis of aryl benzoates is a fundamental transformation in organic chemistry, yielding critical building blocks for pharmaceuticals, liquid crystal displays, and photoinitiators. This application note details an optimized, high-yield protocol for the synthesis of 4-methylphenyl 2-methylbenzoate (commonly known as p-tolyl o-toluate) from p-cresol and o-toluoyl chloride. By employing a highly efficient 4-dimethylaminopyridine (DMAP)-catalyzed nucleophilic acyl substitution in an anhydrous environment, this method circumvents the limitations of traditional biphasic esterifications, ensuring quantitative conversion and high product purity.

Mechanistic Rationale & Strategic Design

Historically, the esterification of phenols with acyl chlorides has been achieved via the Schotten-Baumann reaction, which utilizes an aqueous alkaline base (e.g., NaOH) in a biphasic solvent system[1]. However, the synthesis of 4-methylphenyl 2-methylbenzoate presents a specific kinetic challenge: the ortho-methyl group on o-toluoyl chloride introduces significant steric hindrance around the electrophilic carbonyl carbon. In an aqueous biphasic system, this steric bulk slows the rate of nucleophilic attack by p-cresol, allowing competitive hydrolysis of the acyl chloride to o-toluic acid to degrade the yield.

To overcome this, our protocol utilizes an anhydrous, base-catalyzed methodology inspired by Steglich-type esterifications[2]. We employ DMAP as a hyper-nucleophilic catalyst alongside triethylamine (Et₃N) as an auxiliary stoichiometric base[3].

Causality of the Catalyst: DMAP is significantly more nucleophilic than p-cresol. It rapidly attacks the sterically hindered o-toluoyl chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and charge-activated, effectively overcoming the steric barrier and facilitating rapid attack by the weakly nucleophilic phenol[2]. Et₃N serves to scavenge the liberated hydrochloric acid, driving the equilibrium forward and regenerating the DMAP catalyst[3].

Fig 1: DMAP-catalyzed nucleophilic acyl substitution pathway for esterification.

Reagent Matrix & Stoichiometry

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| p-Cresol | Nucleophile / Starting Material | 108.14 | 1.00 eq | 1.08 g |

| o-Toluoyl chloride | Electrophile | 154.59 | 1.10 eq | 1.70 g (1.44 mL) |

| Triethylamine (Et₃N) | Auxiliary Base / Acid Scavenger | 101.19 | 1.50 eq | 1.52 g (2.10 mL) |

| DMAP | Nucleophilic Catalyst | 122.17 | 0.10 eq | 0.12 g |

| Dichloromethane (DCM) | Aprotic Solvent | 84.93 | N/A | 30.0 mL |

Step-by-Step Execution Protocol

This protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure mechanistic fidelity at every stage.

Phase 1: Reaction Setup and Activation

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) to exclude ambient moisture, which could prematurely hydrolyze the acyl chloride.

-

Dissolution: Add p-cresol (1.08 g, 10 mmol), DMAP (0.12 g, 1 mmol), and Et₃N (2.10 mL, 15 mmol) to the flask. Dissolve the mixture in 20 mL of anhydrous DCM.

-

Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent formation of the N-acylpyridinium salt is highly exothermic; cooling prevents solvent boil-off and suppresses the formation of ketene side-products.

Phase 2: Electrophile Addition

-

Acylation: Dilute o-toluoyl chloride (1.44 mL, 11 mmol) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel.

-

Dropwise Addition: Add the o-toluoyl chloride solution dropwise to the stirring reaction mixture over 15 minutes.

-

Validation Checkpoint 1: A white precipitate (triethylammonium chloride salt) will immediately begin to form, visually confirming that the acyl substitution and HCl scavenging are occurring.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

Phase 3: In-Process Control (IPC)

-

TLC Monitoring: Spot the reaction mixture against pure p-cresol on a silica gel TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate).

-

Validation Checkpoint 2: The reaction is complete when the p-cresol spot (R_f ≈ 0.3) is entirely consumed, replaced by a prominent, UV-active product spot (R_f ≈ 0.7).

-

Phase 4: Targeted Workup

The workup leverages acid-base chemistry to systematically strip away catalysts and unreacted starting materials. 8. Amine Quench: Transfer the mixture to a separatory funnel. Add 20 mL of 1M aqueous HCl and shake vigorously. Causality: This protonates and extracts the DMAP and Et₃N into the aqueous layer. 9. Acid Quench: Separate the organic layer and wash it with 20 mL of 1M aqueous NaOH, followed by 20 mL of saturated aqueous NaHCO₃. Causality: This deprotonates any unreacted p-cresol and o-toluic acid (from trace hydrolysis), pulling them into the aqueous phase.

- Validation Checkpoint 3: The pH of the final aqueous wash must be >8, confirming the complete removal of acidic impurities.

- Drying: Wash the organic layer with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification

-

Recrystallization: The crude product can be purified by recrystallization from hot ethanol to yield colorless crystals[4].

Analytical Validation Data

To verify the structural integrity of the synthesized 4-methylphenyl 2-methylbenzoate, compare the isolated product against the following expected spectroscopic parameters[4]:

| Analytical Method | Expected Signals & Structural Assignments |

| Appearance | Colorless crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (dd, 1H, Ar-H ortho to carbonyl), 7.45–7.28 (m, 3H, Ar-H of toluate), 7.22 (d, 2H, Ar-H of cresol), 7.08 (d, 2H, Ar-H of cresol), 2.68 (s, 3H, Ar-CH₃ ortho to ester), 2.38 (s, 3H, Ar-CH₃ para to ester). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.2 (C=O), 148.5, 141.2, 135.6, 132.1, 131.8, 130.5, 129.8, 126.1, 121.4 (Aromatic carbons), 21.8 (Cresol-CH₃), 20.1 (Toluate-CH₃). |

| FT-IR (ATR, cm⁻¹) | 1730 (Strong, C=O ester stretch), 1245 (C-O-C asymmetric stretch), 1160 (C-O-C symmetric stretch). |

| Crystallography | Dihedral angle between the two aromatic rings is approx. 73.0°[4]. |

References

1.[1] Chemistnotes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from: [Link] 2.[2] Duncalf, D. J., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC Advances, 11, 27061-27073. Retrieved from: [Link] 3.[3] Sakakura, A., et al. (2007). "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society, 129(48), 14775–14779. Retrieved from: [Link] 4.[4] Gowda, B. T., et al. (2008). "4-Methylphenyl 2-methylbenzoate." Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o285. Retrieved from: [Link]

Sources

Application Note: Robust RP-HPLC Method Development and Validation for the Detection of 4-Methylphenyl 2-methylbenzoate

Executive Summary & Analyte Profiling

This application note details the mechanistic rationale, step-by-step protocol, and validation framework for the high-performance liquid chromatography (HPLC) analysis of 4-Methylphenyl 2-methylbenzoate (also known as p-Tolyl o-toluate).

From a physicochemical perspective, 4-Methylphenyl 2-methylbenzoate is a neutral, highly lipophilic aromatic ester formed via the esterification of p-cresol and o-toluic acid. Because it lacks ionizable functional groups within the standard HPLC operating range (pH 2–8), its chromatographic retention is driven almost entirely by hydrophobic interactions rather than ionic exchange[1]. Consequently, reversed-phase liquid chromatography (RP-HPLC) utilizing a high-carbon-load stationary phase is the most scientifically sound approach for its quantification and purity assessment.

Mechanistic Method Development (The "Why")

Method development is not a process of trial and error; it is a predictable science based on the physicochemical properties of the analyte. According to foundational chromatographic principles established by Snyder and Kirkland, successful RP-HPLC methods require a synergistic balance between the stationary phase, mobile phase, and detection parameters[2].

Stationary Phase Selection

Reversed-phase separations employ a polar eluent and a nonpolar (hydrophobic) stationary phase, a mode that dominates modern HPLC applications[3],[1]. For an aromatic ester like 4-Methylphenyl 2-methylbenzoate, an Octadecylsilane (C18) column bonded to fully porous silica is selected. The long C18 alkyl chains provide a massive hydrophobic surface area, ensuring strong retention of the lipophilic ester and providing high-resolution separation from more polar synthetic precursors (e.g., unreacted p-cresol).

Mobile Phase & Elution Strategy

A binary gradient system of Water (Solvent A) and Acetonitrile (Solvent B) is utilized.

-

Why Acetonitrile over Methanol? Acetonitrile (ACN) is an aprotic solvent that provides lower system backpressure due to its lower viscosity when mixed with water. More importantly, ACN possesses a lower UV cutoff compared to methanol, which is critical for minimizing baseline drift when monitoring aromatic compounds at low wavelengths[4].

-

Why use an acidic modifier? Although the target ester is neutral, the underlying silica support of the C18 column contains residual silanol groups (-SiOH). At neutral pH, these silanols can ionize (-SiO⁻) and cause secondary interactions, leading to peak tailing. The addition of 0.1% Formic Acid (FA) to both mobile phases maintains a low pH, effectively suppressing silanol ionization and ensuring sharp, symmetrical peaks[3].

Detection Parameters

The conjugated

Caption: Sequential RP-HPLC method development workflow for 4-Methylphenyl 2-methylbenzoate.

Step-by-Step Experimental Protocol

Reagent & Sample Preparation

-